molecular formula C6H15ClF2N2O3 B000181 Vaniqa CAS No. 96020-91-6

Vaniqa

Cat. No. B000181
CAS RN: 96020-91-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like Vaniqa involves complex organic chemistry processes, including the total synthesis of related glycopeptide antibiotics and key analogues. Such syntheses are monumental feats in organic chemistry, enabling the creation of molecules of considerable complexity and their analogues designed to overcome bacterial resistance, paving the way for new antibiotics (Okano, Isley, & Boger, 2017).

Molecular Structure Analysis

The molecular structure of eflornithine is characterized by molecular descriptors (MDs), which are critical for understanding its physicochemical properties and predicting its structure and activity. MDs can be classified into experimental and theoretical types, further subdivided into structural and quantum chemical descriptors. This classification aids in the analysis of the compound's structure and its interaction with biological targets (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

The synthesis and modification processes of compounds involve various chemical reactions, including on-surface synthesis, which has demonstrated the potential for creating new organic materials through direct surface reactions. This method allows control over the reaction products, their structure, position, and orientation, showcasing the versatility of chemical synthesis in tailoring compounds for specific applications (Clair & de Oteyza, 2019).

Physical Properties Analysis

The physical properties of a compound, such as its melting point, solubility, and stability, are influenced by its molecular structure and the synthesis method. Studies on the generation of molecular descriptors provide insights into these properties, offering a way to predict and optimize the physical characteristics of compounds for various applications (Sahoo et al., 2016).

Scientific Research Applications

Dermatological Safety

Eflornithine HCl 13.9% cream, marketed as Vaniqa, has been investigated for its dermatological safety in women. Studies evaluating the cream's dermal safety showed that it does not possess contact sensitizing, photocontact allergic, or phototoxic properties. However, it can cause irritation under exaggerated conditions of use. These studies conclude that Vaniqa has a favorable dermal safety profile appropriate for routine topical application (Hickman, Huber, & Palmisano, 2000).

Percutaneous Absorption and Pharmacokinetics

Research focusing on the percutaneous absorption and pharmacokinetics of Eflornithine HCl 13.9% cream in women with unwanted facial hair revealed minimal percutaneous absorption. The study showed that most of the absorbed eflornithine was excreted in urine without being metabolized, and the systemic exposure to eflornithine was low, suggesting a favorable clinical safety profile (Malhotra, Noveck, Behr, & Palmisano, 2001).

Combination with Laser Therapy

In the context of facial hair removal, a study showed that combining eflornithine cream with laser therapy can safely and effectively reduce hair growth and speed up the hair removal process compared to laser epilation therapy alone (Petrou, 2007).

Treatment of Hirsutism

Eflornithine 13.9% cream is also effective for unwanted facial hair on the mustache and chin areas in the context of hirsutism. It can be used in combination with other treatments such as lasers and IPL (Intense Pulsed Light) for optimal hair removal (Shapiro & Lui, 2005).

Impact on Polyamine Biosynthesis

Eflornithine, also known as DFMO, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Its effect on polyamine biosynthesis has implications in various diseases characterized by rapid cell growth, such as cancer and infectious diseases (LoGiudice, Le, Abuan, Leizorek, & Roberts, 2018).

Safety And Hazards

Vaniqa is for external use only . The most common side effect is acne . It should not be used in people who may be hypersensitive (allergic) to eflornithine or any of the other ingredients . The safety and efficacy of Vaniqa in children aged 0 to 18 years have not been established . The safety and efficacy of Vaniqa in women with hepatic or renal impairment have not been established .

properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70052-12-9 (Parent)
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045765
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vaniqa

CAS RN

96020-91-6, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96020-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFLORNITHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vaniqa
Reactant of Route 2
Vaniqa
Reactant of Route 3
Vaniqa
Reactant of Route 4
Vaniqa
Reactant of Route 5
Vaniqa
Reactant of Route 6
Vaniqa

Citations

For This Compound
738
Citations
JG Hickman, F Huber, M Palmisano - Current medical research …, 2000 - Taylor & Francis
Eflornithine HCl 13.9% cream (Vaniqa™) is a novel treatment for the management of unwanted facial hair in women. This paper reports the results of four modified open-label, within-…
Number of citations: 77 www.tandfonline.com
J Shapiro, H Lui - Skin Therapy Letter, 2001 - europepmc.org
Eflornithine HCl 13.9% cream is the first topical prescription treatment to be approved by the US FDA for the reduction of unwanted facial hair in women. It irreversibly inhibits ornithine …
Number of citations: 49 europepmc.org
AM Grossman - WWD, 2001 - go.gale.com
… According to the Vaniqa web site, vaniqa.com, studies claim that "nearly 60 percent of those treated with Vaniqa … We are making all of our accounts aware of the whole Vaniqa thing." …
Number of citations: 0 go.gale.com
HKLSFSS SH, WWL Wi - panmerseyapc.nhs.uk
The two main double-blind randomised vehicle (placebo) controlled trials involved 596 women treated for a duration of 24 weeks (plus 8 weeks follow up without any treatment), …
Number of citations: 0 www.panmerseyapc.nhs.uk
A James - transgendermap.com
VANIQA (pronounced “VAN-i-ka”) is a trademarked brand of cream applied to the skin for the reduction of unwanted facial hair in women ages 12 and older. The active ingredient is …
Number of citations: 0 www.transgendermap.com
S Dahan - Annales de Dermatologie et de Venereologie, 2005 - europepmc.org
[Vaniqa and laser depilation in practice]. - Abstract - Europe PMC … [Vaniqa and laser depilation in practice]. … Vaniqa--eflornithine 13.9% cream. …
Number of citations: 2 europepmc.org
C Jouanique - Annales de dermatologie et de vénéréologie, 2005 - Elsevier
… significative entre les traitements, favorable à Vaniqa® par rapport à l’excipient (p = 0,0004). La masse spatiale moyenne des sujets du groupe Vaniqa® était de 0,036 mm2 contre …
Number of citations: 3 www.sciencedirect.com
R Martin, P Hansen - JOURNAL-ASSOCIATION OF …, 2003 - BOWKER A&I PUBLISHING
Number of citations: 0
BM Squibb - US Food & Drug Administration, 2000
Number of citations: 5
P Powell, K Lucas - New Drug Update, 2002
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.